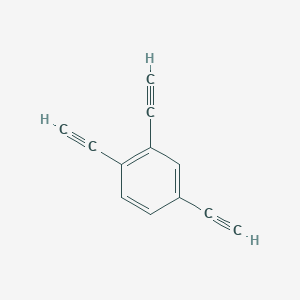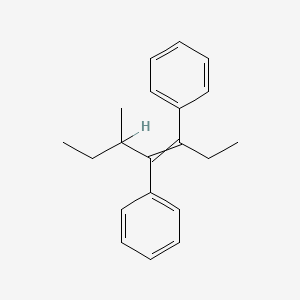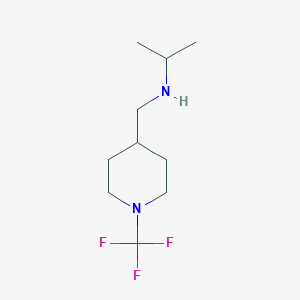
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a propan-2-amine moiety. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Propan-2-Amine Moiety: This step involves the reaction of the piperidine derivative with an appropriate amine source under reductive amination conditions.
Analyse Chemischer Reaktionen
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine can be compared with other piperidine derivatives such as:
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but differs in its ring structure and functional groups.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: This compound features a piperidine ring with different substituents, leading to distinct chemical and biological properties.
This compound stands out due to its unique combination of a trifluoromethyl group and a propan-2-amine moiety, which imparts specific chemical and biological characteristics.
Eigenschaften
Molekularformel |
C10H19F3N2 |
|---|---|
Molekulargewicht |
224.27 g/mol |
IUPAC-Name |
N-[[1-(trifluoromethyl)piperidin-4-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C10H19F3N2/c1-8(2)14-7-9-3-5-15(6-4-9)10(11,12)13/h8-9,14H,3-7H2,1-2H3 |
InChI-Schlüssel |
VQYAWVYSHIVHEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC1CCN(CC1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


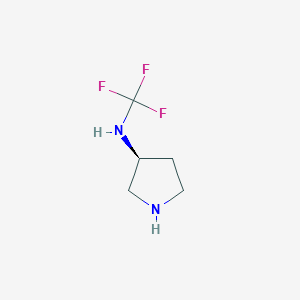
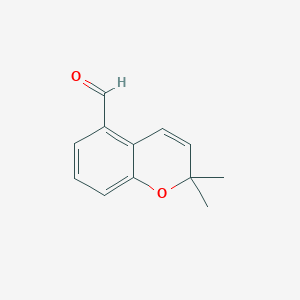
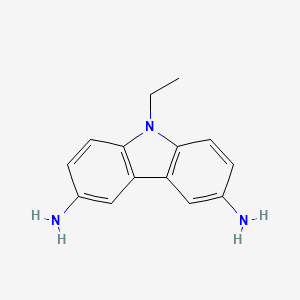
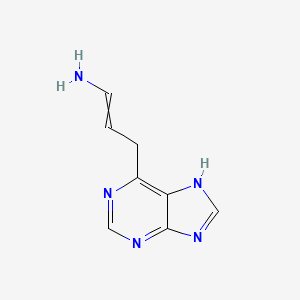
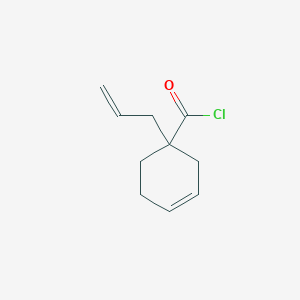

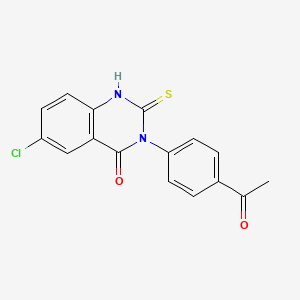
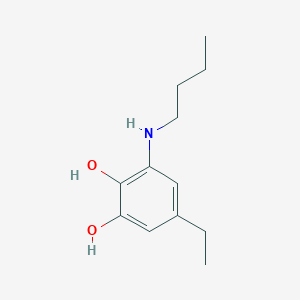
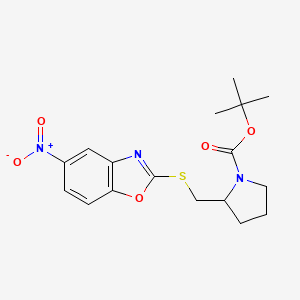
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
